1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride
Description
1-[4-(1H-Tetrazol-1-yl)benzoyl]piperazine hydrochloride (CAS 1170474-58-4) is a piperazine derivative with a benzoyl group substituted at the para position by a tetrazole ring. Its molecular formula is C₁₂H₁₅ClN₆O, and it has a molecular weight of 294.74 g/mol. The IUPAC name is piperazin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone hydrochloride. The tetrazole moiety, a bioisostere for carboxylic acid, enhances metabolic stability and influences electronic properties, making it pharmacologically relevant .
Properties
IUPAC Name |
piperazin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O.ClH/c19-12(17-7-5-13-6-8-17)10-1-3-11(4-2-10)18-9-14-15-16-18;/h1-4,9,13H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLIRBPLBUEGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)N3C=NN=N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment to Benzoyl Group: The tetrazole ring is then attached to a benzoyl chloride derivative through a nucleophilic substitution reaction.
Formation of Piperazine Derivative: The benzoyl-tetrazole intermediate is reacted with piperazine under controlled conditions to form the final product.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.
Chemical Reactions Analysis
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact pathways and targets depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Tetrazole vs. Carboxylic Acid Bioisosterism
The tetrazole group in the target compound replaces carboxylic acid, improving metabolic stability and lipophilicity. This contrasts with losulazine’s sulfonyl group, which enhances hydrogen bonding and target affinity .
Anticancer Activity
Compounds like 5a–g () demonstrate cytotoxicity via bulky substituents (e.g., chlorobenzhydryl), which likely intercalate DNA or inhibit kinases. The tetrazole derivative’s smaller size may limit direct cytotoxicity but could enhance solubility for targeted therapies .
Cardiovascular Effects
Losulazine’s trifluoromethylquinoline and sulfonyl groups contribute to its hypotensive action without autonomic side effects. The tetrazole derivative’s benzoyl group may offer alternative electronic effects for cardiovascular targets .
Receptor Modulation
Sigma receptor ligands () utilize fluorophenyl and morpholino groups for dopamine regulation. The tetrazole compound’s structure lacks these motifs, suggesting divergent receptor interactions .
Biological Activity
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride (CAS No. 1170474-58-4) is a compound of interest due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₄N₆O·HCl
- Molecular Weight : 294.74 g/mol
- Structure : The compound features a piperazine ring substituted with a benzoyl group and a tetrazole moiety, contributing to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It is believed to interact with various neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
- Ion Channel Modulation : Evidence suggests that it can modulate ion channels, which may affect neuronal excitability and neurotransmission.
Anticonvulsant Activity
Studies have demonstrated that compounds with similar structures exhibit anticonvulsant properties. The tetrazole ring is often associated with increased anticonvulsant activity due to its ability to enhance GABAergic transmission.
Antitumor Activity
Preliminary studies indicate that this compound may possess cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the benzoyl and tetrazole groups enhance antitumor efficacy.
Antimicrobial Activity
Research has shown that related compounds exhibit broad-spectrum antibacterial activity. While specific data on this compound is limited, its structural analogs have demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria.
Study 1: Anticonvulsant Effects
A study evaluated the anticonvulsant effects of various tetrazole derivatives, including this compound, using the maximal electroshock seizure model in rodents. The results indicated a significant reduction in seizure duration compared to controls, suggesting potential therapeutic applications in epilepsy management.
Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were performed on A-431 and Jurkat cells using the MTT assay. The compound exhibited potent cytotoxic effects, with IC₅₀ values significantly lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
